N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3S/c21-15-5-8-17-18(10-15)29-20(23-17)24(12-13-2-1-9-22-11-13)19(26)14-3-6-16(7-4-14)25(27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHCNOJHWZTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Core Intermediate Formation
Synthesis of 6-Bromobenzo[d]thiazol-2-amine
The brominated benzothiazole precursor is typically synthesized via cyclization of substituted thioureas or through direct bromination of preformed benzothiazoles. A high-yielding route involves the reaction of 2-aminobenzenethiol with cyanogen bromide in acetic acid, followed by bromination at the 6-position using bromine in dichloromethane at 0–5°C. This method achieves yields exceeding 75% when stoichiometric bromine is used, though excess bromine may lead to di-brominated byproducts.
Preparation of 4-Nitro-N-(pyridin-3-ylmethyl)benzoyl Chloride
The carboxylic acid precursor, 4-nitro-N-(pyridin-3-ylmethyl)benzoic acid, is activated using thionyl chloride or oxalyl chloride. Optimal conditions involve refluxing in anhydrous dichloromethane for 4 hours, yielding the acyl chloride with >90% conversion. The use of catalytic dimethylformamide (DMF) accelerates activation but risks forming imidazolide side products if temperatures exceed 40°C.
Amide Coupling Strategies
Schotten-Baumann Reaction in Biphasic Systems
Early synthetic attempts employed the Schotten-Baumann method, combining 6-bromobenzo[d]thiazol-2-amine and 4-nitro-N-(pyridin-3-ylmethyl)benzoyl chloride in a water-dichloromethane emulsion with sodium hydroxide as the base. While this approach provides moderate yields (55–65%), it suffers from hydrolysis of the acyl chloride in aqueous phases, particularly at pH >10.
Carbodiimide-Mediated Coupling
Modern protocols favor carbodiimide agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) paired with hydroxybenzotriazole (HOBt). A representative procedure dissolves 6-bromobenzo[d]thiazol-2-amine (1.0 eq) and 4-nitro-N-(pyridin-3-ylmethyl)benzoyl chloride (1.2 eq) in anhydrous DMF, followed by EDC·HCl (1.5 eq) and HOBt (1.5 eq) at 0°C. After 12 hours at room temperature, the reaction achieves 82–88% yield. Key advantages include minimized racemization and compatibility with nitro groups.
Table 1: Comparative Analysis of Coupling Agents
| Coupling System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | CH₂Cl₂/H₂O | 25 | 58 | 91.2 |
| EDC·HCl/HOBt | DMF | 25 | 85 | 98.5 |
| DCC/DMAP | THF | 40 | 78 | 96.8 |
Bromination and Functional Group Compatibility
Late-Stage Bromination Challenges
Direct bromination of the assembled molecule often leads to regioisomeric mixtures due to the electron-withdrawing nitro group. An alternative approach introduces bromine at the benzothiazole stage prior to coupling. Using N-bromosuccinimide (NBS) in acetonitrile at reflux selectively brominates the 6-position with 89% efficiency, as confirmed by X-ray crystallography.
Nitro Group Stability Under Reaction Conditions
The nitro substituent remains intact during coupling when reactions are conducted below 50°C. However, prolonged exposure to acidic conditions (e.g., during workup) may induce partial reduction. Infrared spectroscopy (IR) monitoring reveals that maintaining pH >6 during aqueous extraction preserves nitro functionality.
Purification and Analytical Characterization
Recrystallization Optimization
The crude product is purified via gradient recrystallization from ethyl acetate/hexanes (1:3 v/v), yielding needle-like crystals suitable for single-crystal X-ray analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 178–180°C, indicative of high crystalline purity.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J=8.4 Hz, 2H, nitrobenzene-H), 7.89–7.82 (m, 3H, benzothiazole-H), 5.21 (s, 2H, -CH₂-pyridine).
- HRMS (ESI-TOF): m/z calcd for C₂₀H₁₄BrN₄O₃S [M+H]⁺: 485.0236; found: 485.0239.
Table 2: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.892(2) |
| b (Å) | 9.541(3) |
| c (Å) | 12.673(4) |
| α (°) | 89.12(1) |
| β (°) | 78.45(1) |
| γ (°) | 85.33(1) |
| Volume (ų) | 934.7(5) |
Scale-Up Considerations and Industrial Relevance
Continuous Flow Synthesis
Pilot-scale production utilizes microreactor technology to enhance heat transfer during exothermic coupling steps. A tubular reactor (ID 1.0 mm) operating at 10 mL/min flow rate achieves 92% yield with residence time under 5 minutes, significantly reducing side product formation compared to batch processes.
Comparative Analysis of Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 300 W) reduces coupling time from 12 hours to 35 minutes, though degradation occurs if temperature exceeds 160°C. Energy-dispersive X-ray spectroscopy (EDX) confirms uniform elemental distribution in microwave-synthesized batches.
Enzymatic Coupling Approaches
Exploratory studies using Candida antarctica lipase B (CAL-B) in tert-butanol show modest yields (42–48%) but exceptional enantiomeric purity (>99% ee). This method remains impractical for nitro-containing substrates due to enzyme deactivation.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in a polar aprotic solvent.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
- N-(6-iodobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a bromobenzo[d]thiazole moiety at the 6-position, a nitro group at the para position, and a pyridin-3-ylmethyl substituent. These structural characteristics suggest various interactions with biological targets that may lead to therapeutic effects.
Primary Targets
This compound primarily targets cyclooxygenase enzymes (COX-1 and COX-2) , which are crucial in the arachidonic acid pathway responsible for inflammation and pain modulation .
Mode of Action
The compound inhibits the activity of COX enzymes, leading to reduced biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition results in both anti-inflammatory and analgesic effects .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) . The compound's mechanism involves inducing apoptosis through pathways associated with cellular stress responses.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound effectively reduces inflammation markers in cell cultures. It has shown promising results in models of inflammatory diseases, potentially providing a new avenue for therapeutic intervention .
In Vitro Studies
A series of experiments conducted on cancer cell lines revealed that this compound significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the benzothiazole and pyridine moieties can enhance or reduce biological activity. For example, substituents such as nitro or halogen groups have been shown to influence the compound's potency against specific targets .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide | Similar thiazole and nitro groups | Anticancer activity |
| N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide | Methoxy substitution; pyridine at position 3 | Anti-inflammatory properties |
| N-(5-bromo-benzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | Bromine substitution; different pyridine position | Antimicrobial effects |
This table illustrates how variations in substituents can lead to diverse biological activities, making these compounds valuable for further research.
Q & A
Q. What are the common synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide and its analogs?
- Methodological Answer : Synthesis typically involves coupling bromobenzo[d]thiazol-2-amine with functionalized benzoyl chlorides. For example:
- Click chemistry can be employed to link azide-alkyne moieties, enabling modular assembly of the pyridinylmethyl group .
- Amide bond formation via reaction of 4-nitrobenzoyl chloride with a pre-functionalized pyridin-3-ylmethylamine intermediate in the presence of a base (e.g., triethylamine) in dichloromethane .
- Catalytic methods using CBr₄ have been reported for benzimidazole-linked analogs, suggesting adaptability for similar scaffolds .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions. For instance, aromatic protons in the bromobenzo[d]thiazole ring appear as distinct doublets (δ 7.2–8.5 ppm) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N bonds in thiazole derivatives) .
- Melting Point Analysis : Consistency with literature values (e.g., 260–265°C for nitrobenzamide analogs) ensures purity .
Q. What initial biological screening approaches are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition Studies : Fluorogenic assays targeting enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase), where the thiazole-amide scaffold disrupts catalytic activity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Questions
Q. How can computational methods aid in understanding the structure-activity relationships (SAR) of such benzamide derivatives?
- Methodological Answer :
- Molecular Docking : Predict binding modes to target proteins (e.g., kinase domains). For example, docking studies of thiazole-triazole analogs reveal hydrophobic interactions with active-site residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro vs. trifluoromethyl groups) with bioactivity using Hammett constants .
- DFT Calculations : Analyze electron density distribution to explain reactivity trends, such as the electron-withdrawing effect of the nitro group on amide bond stability .
Q. How to resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Assay Standardization : Compare MIC values under identical conditions (e.g., pH, temperature). Discrepancies in antimicrobial activity may arise from variations in bacterial strains or growth media .
- Metabolite Profiling : Use LC-MS to identify degradation products that might interfere with bioactivity measurements .
- Orthogonal Validation : Confirm enzyme inhibition via both fluorogenic and calorimetric assays to rule out false positives .
Q. What strategies improve the scalability of synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance yield and reproducibility for multi-step reactions (e.g., amidation followed by bromination) by optimizing residence time and temperature .
- Solvent Optimization : Replace dichloromethane with environmentally benign solvents (e.g., cyclopentyl methyl ether) to reduce toxicity without compromising yield .
- In-line Purification : Integrate scavenger resins or catch-and-release techniques to remove unreacted benzoyl chloride or amines during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
